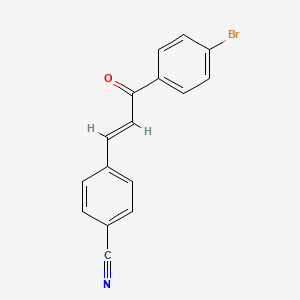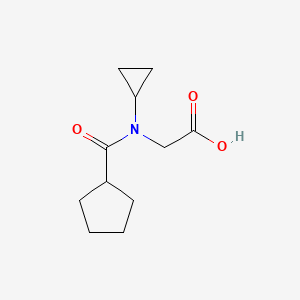
2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide is a chemical compound that features a methoxy group, a pyrrolidine ring, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound.
Attachment of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction, where a methoxy-containing reagent reacts with an appropriate precursor.
Formation of the Acetamide Moiety: The acetamide group is formed by reacting an amine with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like methoxide (CH₃O⁻) and amines are commonly employed.
Major Products Formed
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-N-(1-methylcyclohexyl)pyridin-3-amine
- (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine
- Methoxy (2-oxopyrrolidin-1-yl) acetate
Uniqueness
2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound in drug discovery and development .
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
2-methoxy-N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H20N2O2/c1-18-11-14(17)15-13-6-4-5-12(9-13)10-16-7-2-3-8-16/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,15,17) |
Clé InChI |
UPWGIUIHYUDOBD-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)NC1=CC=CC(=C1)CN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14911056.png)






![6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14911082.png)



